

Sulfociprofloxacin CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfociprofloxacin

Cat. No.: B193944

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An In-depth Technical Guide to Sulfociprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Sulfociprofloxacin**, a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document details its chemical identity, including its CAS number and molecular weight, and delves into the methodologies for its analysis. It also explores the metabolic pathway of Ciprofloxacin leading to the formation of **Sulfociprofloxacin**, the mechanism of action of the parent compound, and the known biological activities of this metabolite. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical and Physical Properties

Sulfociprofloxacin is an organosulfonic acid and a metabolite of Ciprofloxacin, formed by the addition of a sulfo group to the piperazine ring.^[1] This modification significantly alters the physicochemical properties of the parent drug.

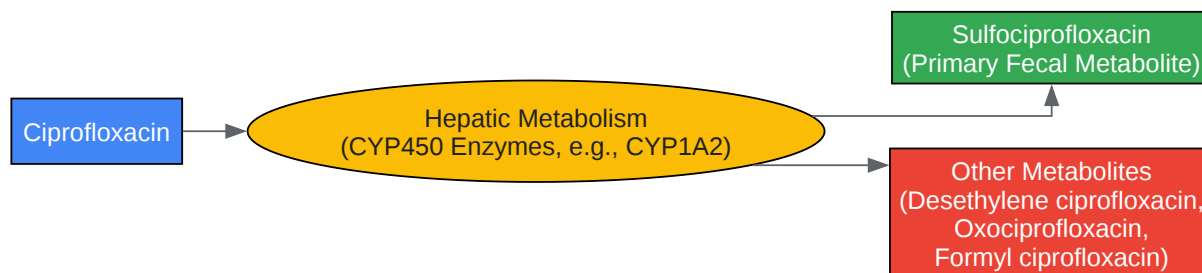
Property	Value	Source(s)
CAS Number	105093-21-8	[2]
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₆ S	[2]
Molecular Weight	411.4 g/mol	[2]
IUPAC Name	1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid	[2]
Synonyms	Sulfo-ciprofloxacin, BAY-s 9435	[2]

Metabolism and Pharmacokinetics

Sulfociprofloxacin is one of the four main metabolites of Ciprofloxacin, alongside desethyleneciprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[3] The metabolism of Ciprofloxacin primarily occurs in the liver and involves the cytochrome P450 (CYP) enzyme system, with CYP1A2 being a key enzyme.[3][4] While Ciprofloxacin is largely excreted unchanged, approximately 10-15% of a dose is eliminated as metabolites.[5] **Sulfociprofloxacin** has been identified as the primary fecal metabolite of Ciprofloxacin.[6]

Metabolic Pathway of Ciprofloxacin

The biotransformation of Ciprofloxacin to its metabolites occurs through modifications of the piperazinyl group. The formation of **Sulfociprofloxacin** involves the sulfonation of the piperazine ring. While the specific enzymes catalyzing this sulfonation reaction are not extensively detailed in the available literature, the overall metabolic scheme is understood.



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Figure 1: Metabolic pathway of Ciprofloxacin.

Experimental Protocols

Analytical Method for Quantification in Biological Matrices

The quantification of **Sulfociprofloxacin**, along with Ciprofloxacin and other metabolites, in biological samples is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

3.1.1. LC-MS/MS Method for Simultaneous Quantification

This section outlines a general procedure for the simultaneous quantification of multiple antibiotics, including Ciprofloxacin and its metabolites, in human plasma.

- Sample Preparation:
 - Precipitate plasma proteins using acetonitrile.[7]
 - Centrifuge the samples to pellet the precipitated proteins.
 - Inject the resulting supernatant into the LC-MS/MS system.[7]
- Chromatographic Conditions:

- Column: Waters Acquity BEH C₁₈ column.[7]
- Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.[7]
- Flow Rate: Approximately 0.4 mL/min.[7]
- Run Time: A total run time of around 5.8 minutes.[7]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]
 - Internal Standard: A stable isotope-labeled internal standard (e.g., d8-ciprofloxacin) is recommended for accurate quantification.[8]

Biological Activity and Mechanism of Action

Antimicrobial Activity

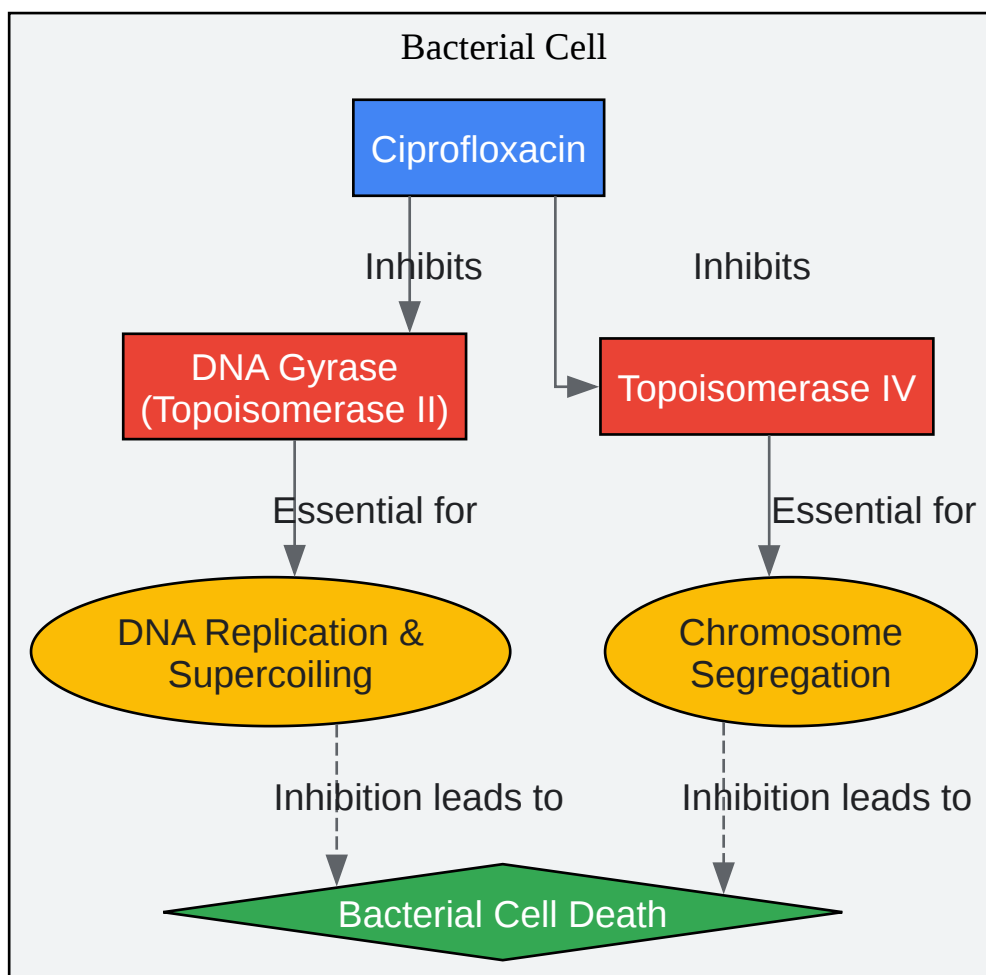
The antimicrobial activity of **Sulfociprofloxacin** is reported to be negligible or significantly less than that of the parent compound, Ciprofloxacin.[5] While specific Minimum Inhibitory Concentration (MIC) values for **Sulfociprofloxacin** are not widely available in the literature, it is generally considered to have poor antibacterial efficacy. In contrast, other metabolites like oxociprofloxacin and formyl ciprofloxacin retain some antibacterial activity, comparable to norfloxacin against certain organisms.[5]

Mechanism of Action of Ciprofloxacin

The bactericidal action of Ciprofloxacin, the parent drug of **Sulfociprofloxacin**, is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9]

- Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, trapping it and leading to the cessation of DNA replication and the generation of lethal double-strand breaks.[9][10]

- Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is crucial for the decatenation of daughter chromosomes after replication. Inhibition by Ciprofloxacin prevents the segregation of replicated DNA, leading to cell death.[9][11]



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Figure 2: Mechanism of action of Ciprofloxacin.

The effect of **Sulfociprofloxacin** on these topoisomerases has not been extensively studied, but its reduced antibacterial activity suggests it is a much weaker inhibitor, if at all, compared to Ciprofloxacin.

Signaling Pathways

Research into the effects of fluoroquinolones on cellular signaling pathways is ongoing. Studies have primarily focused on the parent compound, Ciprofloxacin, and its potential effects beyond its antibacterial action, particularly in eukaryotic cells. There is currently no specific information available in the reviewed literature regarding the direct effects of **Sulfociprofloxacin** on any signaling pathways.

Conclusion

Sulfociprofloxacin is a key metabolite of Ciprofloxacin, predominantly found in feces. Its chemical and physical properties are well-defined, and analytical methods for its quantification are established. While the mechanism of action of its parent compound is thoroughly understood, the biological activity of **Sulfociprofloxacin** itself is considered minimal. This technical guide provides a foundational understanding of **Sulfociprofloxacin** for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research is warranted to fully elucidate the potential biological roles and interactions of this metabolite.

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- To cite this document: BenchChem. [Sulfociprofloxacin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193944#sulfociprofloxacin-cas-number-and-molecular-weight]

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